Product packaging for early gland protein-2(Cat. No.:CAS No. 147477-77-8)

early gland protein-2

Cat. No.: B1176471
CAS No.: 147477-77-8
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Description

Early Gland Protein-2 (EGP-2) is a reagent supplied for research use only in basic scientific studies. This product is intended for use by qualified researchers in a laboratory setting. While the specific mechanism of action and full research value for this particular protein are still being characterized, proteins identified in glandular tissues are often pivotal in understanding secretory functions, cell signaling, and differentiation processes. Research on glandular proteins, in general, provides valuable models for investigating epithelial biology, protein secretion mechanisms, and the development of specialized tissues. This product is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related proteins to inform their specific experimental applications.

Properties

CAS No.

147477-77-8

Molecular Formula

C26H38O6

Synonyms

early gland protein-2

Origin of Product

United States

Molecular Biology and Transcriptional Regulation of Glandular Protein 2

GP-2 Gene Architecture and Genomic Loci

The gene encoding GP2, officially designated as GP2, is located on chromosome 16 in humans, specifically at the cytogenetic band 16p12.3. wikipedia.orgebi.ac.uk The genomic coordinates for the human GP2 gene are from base pair 20,309,574 to 20,327,808 on chromosome 16. wikipedia.org In mice, the orthologous gene, Gp2, is found on chromosome 7. wikipedia.orgensembl.org The GP2 gene is a paralog of the uromodulin (UMOD) gene, indicating they arose from a gene duplication event. nih.gov This shared ancestry is reflected in the significant sequence similarity between the two proteins. nih.gov

Table 1: Genomic Loci of the GP2 Gene

SpeciesChromosomeCytogenetic BandStart CoordinateEnd Coordinate
Human1616p12.320,309,574 bp20,327,808 bp
Mouse77 F2 | 7 63.88 cM119,041,760 bp119,058,508 bp

Data sourced from GeneCards and Ensembl. wikipedia.orgensembl.orggenecards.org

Transcriptional Control Mechanisms of GP-2 Expression

The expression of the GP2 gene is a tightly regulated process involving a complex interplay of cis-regulatory elements and transcription factors. This intricate control ensures that GP2 is produced in the correct tissues and at appropriate levels.

Identification and Characterization of cis-Regulatory Elements

Cis-regulatory elements are regions of non-coding DNA that regulate the transcription of nearby genes. wikipedia.org For the GP2 gene, several promoter and enhancer regions have been identified. genecards.org These elements serve as binding sites for transcription factors that can either activate or repress gene expression. wikipedia.orgkhanacademy.org The GeneHancer database has cataloged several regulatory elements associated with GP2, including a promoter/enhancer element (GH16J020327) located in close proximity to the transcription start site. genecards.org This element contains binding sites for numerous transcription factors, highlighting its potential importance in controlling GP2 transcription. genecards.org

Regulatory Roles of Transcription Factors Modulating GP-2 Transcription

A variety of transcription factors are known to bind to the regulatory regions of the GP2 gene, thereby modulating its transcription. genecards.org These proteins are crucial for initiating and controlling the rate of gene expression. khanacademy.org

Key transcription factors that have been identified to bind to the GP2 gene promoter include:

AREB6 genecards.org

Arnt genecards.org

c-Myb genecards.org

C/EBPalpha genecards.org

CHOP-10 genecards.org

COUP genecards.org

COUP-TF genecards.org

GCNF genecards.org

HNF-4alpha1 genecards.org

HNF-4alpha2 genecards.org

The presence of binding sites for transcription factors like HNF-4alpha, which is known to be important in pancreatic development and function, aligns with the high expression of GP2 in the pancreas. genecards.org The coordinated action of these and other transcription factors dictates the tissue-specific and context-dependent expression of GP2. mdpi.com

Epigenetic Modulations Affecting GP-2 Gene Expression

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.govyoutube.com These modifications can influence the accessibility of chromatin to the transcriptional machinery, thereby turning genes on or off. youtube.com While specific epigenetic studies on GP2 are not extensively detailed in the provided search results, it is a well-established principle that epigenetic mechanisms are fundamental to the control of gene expression. nih.gov For instance, changes in DNA methylation patterns or histone acetylation can lead to altered expression of genes. youtube.comnih.gov It is plausible that such epigenetic regulation contributes to the differential expression of GP2 in various tissues and disease states.

mRNA Processing and Stability of GP-2 Transcripts

Following transcription, the initial GP2 pre-mRNA undergoes several processing steps to become a mature messenger RNA (mRNA) molecule ready for translation. youtube.com This processing includes the addition of a 5' cap and a 3' poly-A tail, which are crucial for mRNA stability, export from the nucleus, and translation efficiency. youtube.comresearchgate.net A key aspect of post-transcriptional regulation is the control of mRNA stability. nih.gov The lifespan of an mRNA molecule determines how much protein can be synthesized from it. The stability of mRNA transcripts can be influenced by cis-acting elements within the mRNA sequence itself, particularly in the 3' untranslated region (3'-UTR), which can be targeted by RNA-binding proteins and microRNAs. nih.gov While specific details on the regulation of GP2 mRNA stability are not extensively available, it is a critical control point for gene expression. nih.gov

GP-2 Splice Variants and Their Differential Expression

Alternative splicing is a process that allows a single gene to produce multiple distinct mRNA transcripts, and consequently, different protein isoforms. youtube.com The GP2 gene undergoes alternative splicing, resulting in multiple transcript variants. nih.gov These splice variants can have different functional properties or be expressed in different tissues or at different developmental stages. youtube.com

The National Center for Biotechnology Information (NCBI) lists several transcript variants for the human GP2 gene:

NM_001007240.3 (isoform 1) nih.gov

NM_001502.4 (isoform 2) nih.gov

NM_001007241.3 (isoform 3) nih.gov

NM_001007242.3 (isoform 4) nih.gov

The differential expression of these isoforms has been observed in various contexts. For example, studies have investigated the association of antibodies against specific GP2 isoforms with Crohn's disease of the pouch in ulcerative colitis patients. nih.govnih.gov This suggests that the different splice variants may have distinct roles in the immune system and disease pathogenesis. Further research into the differential expression and function of GP2 splice variants is crucial for a complete understanding of its biological roles.

Protein Structure, Post Translational Processing, and Interactions of Glandular Protein 2

Domain Architecture and Predicted Functional Motifs of GP-2

Glycoprotein (B1211001) 2 is a member of the GP-2/THP gene family and is a paralog of Uromodulin (UMOD), sharing approximately 53% sequence identity. sinobiological.comnih.gov This homology is reflected in its domain architecture, which is crucial for its primary function of forming filaments to entrap pathogens. The core structure of GP2 facilitates its polymerization into filaments through a mechanism of β-sheet complementation. nih.gov

Key structural features of GP2 include:

Zona Pellucida (ZP) Domain: Like other proteins that form extracellular filaments, GP2 possesses a ZP domain. This module is critical for the polymerization of the protein into filaments upon secretion. The ZP domain itself is composed of subdomains, including ZP-N and ZP-C, which interact with linker regions to stabilize the filamentous structure. nih.gov

External Hydrophobic Patch (EHP): This region is also integral to the polymerization process of GP2.

N-terminal Region: A high-mannose N-glycosylation site on the N-terminal region protrudes from the filament core and acts as an adhesion antagonist against pathogenic bacteria. nih.gov

Other Predicted Domains: Computational analyses predict the presence of other domains that suggest a role in protein-protein interactions and adhesion, common features in marine adhesive proteins and those involved in extracellular matrix formation. researchgate.netmdpi.com

The domain architecture of human GP2 is essential for its stability and function. The stability of GP2 filaments is maintained by five pairs of intra-domain disulfide bonds as well as numerous hydrophobic and electrostatic interactions between the domains. nih.gov

Table 1: Predicted Functional Domains and Motifs in Glycoprotein 2

Domain/MotifPredicted FunctionSource
Zona Pellucida (ZP) DomainMediates protein polymerization and filament formation. nih.gov
CUB DomainFound in proteins involved in complement activation and developmental processes. researchgate.net
EGF/Laminin-like DomainTypically involved in cell adhesion and signaling. researchgate.net
Scavenger Receptor Cysteine-Rich (SRCR)-like DomainImplicated in pathogen recognition and protein-protein interactions. researchgate.net

Post-Translational Modifications of GP-2 and Their Functional Implications

Post-translational modifications (PTMs) are crucial for modulating the structure, localization, and function of proteins. frontiersin.orgnih.govfrontiersin.org For GP2, PTMs are fundamental to its role as both a membrane-bound and secreted protein.

Glycosylphosphatidylinositol (GPI) Anchor: GP2 is synthesized as an integral membrane protein attached to the zymogen granule membrane via a GPI anchor. sinobiological.commaayanlab.cloud The cleavage of this anchor by an endogenous phospholipase allows for the secretion of the soluble form of GP2 into the pancreatic juice. sinobiological.comwikipedia.org This dual existence as both a membrane-bound and a free protein is encoded by a single gene. wikipedia.org

N-glycosylation: GP2 is a heavily glycosylated protein, a feature essential for its function. nih.govgenecards.org N-glycosylation can impact protein folding, stability, and interaction with other molecules. oup.com Human GP2 is predicted to have ten N-glycosylation sites. nih.govgenecards.org The glycosylation at asparagine residue 65 (Asn65) is of particular importance; this high-mannose glycan is recognized by the FimH adhesin on type 1 fimbriae of enterobacteria, enabling GP2 to bind and aggregate these pathogens. nih.govgenecards.org This interaction is a cornerstone of its function in the innate immune defense of the digestive tract. nih.gov

Table 2: Reported N-Glycosylation Sites in Human Glycoprotein 2

SiteFunctional SignificanceSource
Asn65High-mannose site; may be required for interaction with bacterial adhesin FimH. nih.govgenecards.org
Asn88Predicted glycosylation site. genecards.org
Asn122Predicted glycosylation site. genecards.org
Asn134Predicted glycosylation site. genecards.org
Asn204Predicted glycosylation site. genecards.org
Asn216Predicted glycosylation site. genecards.org
Asn260Predicted glycosylation site. genecards.org
Asn291Identified as one of five glycosylation sites on the filament core. nih.govgenecards.org
Asn342Predicted glycosylation site. genecards.org
Asn362Predicted glycosylation site. genecards.org

Mechanisms of GP-2 Protein Maturation and Stability

The maturation of GP2 involves its synthesis, trafficking, and eventual secretion. It is initially synthesized and targeted to the secretory pathway, where it becomes a major protein component of zymogen granule membranes in the exocrine pancreas. sinobiological.com These granules serve as storage compartments for digestive enzymes. sinobiological.com

The release of GP2 from its membrane-tethered state is a regulated process involving the enzymatic cleavage of its GPI anchor. wikipedia.org Once secreted into the pancreatic juice, soluble GP2 undergoes self-association to form larger aggregates and filaments. wikipedia.org This process of self-association is dependent on pH and ion concentration, which is critical for the assembly of vesicular compartments destined for the apical plasma membrane through regulated exocytosis. sinobiological.com The stability of the resulting GP2 filaments is conferred by a combination of intra-domain disulfide bonds and extensive hydrophobic and electrostatic interactions between the protein's folded domains. nih.gov

Protein-Protein Interaction Networks Involving GP-2

The function of GP2 is also defined by its interactions with other proteins. These interactions are involved in its trafficking, signaling, and aggregation properties. Research has identified several proteins that associate with GP2.

Table 3: Known Protein Interactors of Glycoprotein 2

Interacting ProteinContext of InteractionSource
Src kinasesCo-immunoprecipitated with GP2 from the apical plasma membrane of pancreatic acinar cells. wikipedia.org
CaveolinCo-immunoprecipitated with GP2, suggesting an association with lipid microdomains. wikipedia.org
SyncollinInteracts with GP2 within pancreatic zymogen granules and is associated with lipid microdomains. wikipedia.org
AmylaseBinds to immobilized or polymerized amylase at acidic pH. wikipedia.org
GP-2 (self-interaction)Engages in pH- and ion-dependent self-association and polymerization. sinobiological.comwikipedia.org
Clusterin (CLU)Predicted interactor. proteinatlas.org
Cysteine rich secretory protein 3 (CRISP3)Predicted interactor. proteinatlas.org

These interactions place GP2 in a network connected to vesicular trafficking (Syncollin, Caveolin) and signaling (Src kinases). wikipedia.org Its ability to self-associate and bind to other secreted proteins like amylase highlights its role in forming protein complexes within the pancreatic juice. wikipedia.org

Cellular Localization and Trafficking of Glandular Protein 2

Subcellular Compartmentalization of GP-2

GP-2 exhibits a specific and dynamic distribution within the cell, localizing to various compartments involved in both the exocytic and endocytic pathways. nih.govresearchgate.net

Immunocytochemical studies have revealed the presence of GP-2 in multiple subcellular locations. nih.govresearchgate.net Primarily, it is a major component of the zymogen granule membrane, the secretory vesicles of the exocrine pancreas that store digestive enzymes. physiology.orgsinobiological.com It is also found within the matrix of these granules. researchgate.net

The journey of GP-2 begins in the Golgi apparatus, specifically in the Golgi saccules, where it is processed before being sorted into secretory granules. nih.govresearchgate.net From the zymogen granules, GP-2 is transported to the apical plasma membrane of pancreatic acinar cells. physiology.orguniprot.org Interestingly, GP-2 has also been detected on the basolateral surface of the plasma membrane. nih.govresearchgate.net

Beyond the classical secretory pathway, GP-2 is observed in structures associated with endocytosis, such as small vacuoles, "snake-like tubules," and lysosomes. nih.govresearchgate.net This suggests a role for GP-2 in endocytic processes, in addition to its well-established function in exocytosis. nih.gov The protein is also found in the luminal contents of the acini, the small sac-like structures in the pancreas. researchgate.net Furthermore, GP-2 has been identified in endosomes and the extracellular space. uniprot.org

A broader distribution of GP-2 has been observed in various mucous glands and secretory cells throughout the body. jst.go.jp For instance, in the oral cavity, GP-2 is intensely expressed in the palatine and lingual glands, with localization along the basolateral membrane of acini and in the secretions within the ducts. jst.go.jp In the digestive tract, apart from the pancreas, the secretory portions of the duodenal glands are also immunoreactive for GP-2. jst.go.jp

Table 1: Subcellular Localization of GP-2
Cellular ComponentPresence of GP-2Source(s)
Zymogen Granule MembraneMajor Component physiology.org, sinobiological.com
Zymogen Granule MatrixPresent researchgate.net
Golgi ApparatusPresent in Saccules nih.gov, researchgate.net
Apical Plasma MembranePresent physiology.org, uniprot.org
Basolateral Plasma MembranePresent nih.gov, researchgate.net
EndosomesPresent uniprot.org
LysosomesPresent nih.gov, researchgate.net
Extracellular SpacePresent uniprot.org
Mucous Glands (e.g., Palatine, Lingual)Present jst.go.jp
Duodenal GlandsPresent jst.go.jp

Mechanisms of GP-2 Secretion and Release Pathways

The secretion of GP-2 is a highly regulated process that involves its unique nature as a glycosylphosphatidylinositol (GPI)-anchored protein. physiology.org Despite being anchored to the membrane, GP-2 is found in a soluble, secreted form in pancreatic juice. physiology.orgresearchgate.net This indicates a specific release mechanism from the cell surface.

The primary pathway for GP-2 secretion involves its transport to the apical plasma membrane via the regulated secretory pathway. sinobiological.com GP-2 is initially synthesized with a C-terminal signal peptide that directs the attachment of a GPI anchor in the endoplasmic reticulum. genecards.orgnih.gov This GPI anchor tethers GP-2 to the membrane as it traffics through the Golgi and is sorted into zymogen granules. physiology.orgsinobiological.com

Upon stimulation of exocytosis, the zymogen granules fuse with the apical plasma membrane, exposing GP-2 on the cell surface. physiology.org The release of GP-2 into the pancreatic duct is then accomplished through the cleavage of its GPI anchor by an enzymatic mechanism, likely a phospholipase. physiology.orgsinobiological.com Studies using Madin-Darby canine kidney (MDCK) cells have shown that GP-2 is released almost exclusively (>95%) from the apical membrane. physiology.org This polarized secretion is facilitated by the restricted distribution of the protease responsible for cleaving the GPI anchor to the apical plasma membrane. physiology.org Furthermore, a transcytotic pathway exists to reroute any GP-2 that may appear on the basolateral plasma membrane to the apical surface, ensuring its efficient and directed secretion. physiology.org

Interestingly, GP-2 undergoes sequential intracellular proteolytic processing as it moves through the secretory pathway. nih.gov Within the cell, it is first processed from a 55-kd form to a 53-kd form at or before the trans-Golgi network. nih.gov A subsequent processing step results in a 51-kd form, which is the version found on the apical plasma membrane and in secretions. nih.gov This intracellular cleavage contrasts with many other digestive enzymes that are activated by proteolysis only after they reach the intestine. nih.gov

Membrane Association and Dynamics of GP-2

GP-2's association with cellular membranes is primarily mediated by its glycosylphosphatidylinositol (GPI) anchor. physiology.org This lipid anchor attaches the C-terminus of the protein to the lipid bilayer. genecards.orgsigmaaldrich.com The biosynthesis of this anchor is a post-translational modification that occurs in the endoplasmic reticulum. nih.govcreative-biolabs.com

A significant aspect of GP-2's membrane dynamics is its association with lipid rafts. researchgate.net Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. pnas.orgfrontiersin.org These domains are thought to function as platforms for protein sorting and signal transduction. pnas.orgfrontiersin.org The GPI anchor of GP-2 facilitates its partitioning into these lipid rafts. pnas.org In fact, GP-2 has been identified as a component of lipid rafts isolated from the intestinal brush border. researchgate.netresearchgate.net This association is not static; for instance, the Ebola virus fusion peptide, also a GP2 protein, shows a strong and specific interaction with lipid rafts, which is crucial for its function. plos.org

The dynamics of GP-2's membrane association are also influenced by its ability to self-associate. sinobiological.com Both GP-2 and its homolog, Tamm-Horsfall protein, engage in pH- and ion-dependent self-association, which may be important for the assembly of vesicular compartments targeted for regulated exocytosis. sinobiological.com Once secreted, GP-2 exists as a protein aggregate in pancreatic juice, forming a fibrillar structure. nih.govresearchgate.net

The interaction of GP-2 with other membrane proteins has also been reported. For instance, GP-2 has been shown to co-immunoprecipitate with Src kinases and caveolin, proteins also known to be associated with lipid rafts. wikipedia.org Furthermore, GP-2 can interact with scavenger receptor expressed on endothelial cells I (SREC-I). nih.gov

Table 2: Key Molecules Interacting with GP-2 in the Membrane Environment
Interacting MoleculeType of MoleculeSignificance of InteractionSource(s)
PhospholipaseEnzymeCleavage of GPI anchor for secretion physiology.org, sinobiological.com
Src kinasesSignaling ProteinCo-localization in lipid rafts wikipedia.org
CaveolinScaffolding ProteinAssociation within lipid rafts wikipedia.org
SREC-IScavenger ReceptorBinding of GP-2 nih.gov
FimHBacterial AdhesinBinding of bacteria to GP-2 on M cells nih.gov, nih.gov

Physiological and Developmental Roles of Glandular Protein 2

GP-2's Involvement in Early Glandular Organogenesis and Morphogenesis

The formation of glandular organs, or organogenesis, is a complex process involving intricate signaling between epithelial and mesenchymal cells, guided by a host of transcription factors and growth factors. mdpi.commdpi.com Within this complex developmental landscape, GP-2 has been identified as a key cell surface marker for specific progenitor populations, particularly during pancreas development. nih.govbiorxiv.org

Studies have shown that GP-2 is a specific marker for multipotent pancreatic progenitors (PPs), which are capable of giving rise to all the major pancreatic cell types. nih.govbiorxiv.org These GP-2-positive progenitors are found in the developing human pancreas and are characterized by the co-expression of other critical pancreatic transcription factors, such as PTF1A and NKX6-1. biorxiv.org The identification of GP-2 as a marker for this multipotent population has been a significant step in understanding the heterogeneity of progenitor cells during early lineage determination. nih.gov

The signaling environment plays a crucial role in organogenesis. For instance, signaling via molecules like midkine, a retinoic acid-responsive gene, has been linked to early organogenesis and can specifically upregulate transcripts in progenitor clusters with high GP-2 expression. nih.gov Similarly, pathways involving fibroblast growth factors (FGFs) are fundamental to the branching morphogenesis that characterizes the development of many glands, including salivary glands. nih.gov While GP-2's direct mechanistic role in the budding and branching process is still under investigation, its consistent expression in key progenitor populations underscores its importance in the foundational stages of gland development.

Contributions of GP-2 to Cell Fate Determination and Differentiation within Glandular Lineages

One of the most well-defined roles for GP-2 is in the commitment and differentiation of progenitor cells into specific glandular lineages. The level of GP-2 expression on pancreatic progenitors directly correlates with their differentiation potential, making it not just a marker but also an indicator of cell fate. researchgate.netnih.gov

Research using fluorescence-activated cell sorting (FACS) has stratified pancreatic progenitors into GP-2high, GP-2intermediate, and GP-2negative populations, revealing stark differences in their lineage capabilities. researchgate.netnih.gov

Endocrine Differentiation : The GP-2high population demonstrates a superior ability to form insulin-producing β-like cells, expressing higher levels of critical β-cell markers. researchgate.netnih.gov

Acinar Differentiation : Progenitors with high GP-2 expression also show a strong induction of acinar markers like PTF1A and CPA1, efficiently generating pancreatic acinar-like organoids. researchgate.netnih.gov

Ductal Differentiation : The GP-2high and GP-2intermediate populations are significantly more capable of forming mature ductal structures, expressing key duct-specific markers such as SOX9, KRT19, and CFTR. In contrast, the GP-2negative population is almost completely inefficient at ductal differentiation. nih.gov

These findings demonstrate that GP-2 expression is intrinsically linked to the trilineage potential of pancreatic progenitors. Isolating cells based on GP-2 expression allows for the enrichment of populations with a desired differentiation capacity, a tool that has proven invaluable for in vitro modeling of pancreas development and for potential therapeutic applications. nih.govresearchgate.net Purification of GP-2-enriched cells from the early developing human pancreas confirms that these cells can generate acinar, ductal, and endocrine cells, highlighting their multipotency. biorxiv.org

Table 1: Differentiation Potential of Pancreatic Progenitors Based on GP-2 Expression

This interactive table summarizes research findings on the lineage commitment of pancreatic progenitor cells sorted by their GP-2 expression levels.

GP-2 Expression Level Endocrine Lineage (β-like cells) Acinar Lineage Ductal Lineage Key Markers Upregulated Source
High Superior differentiation Strong differentiation Superior differentiation INS, NKX6-1, PTF1A, CPA1, SOX9, KRT19, CFTR nih.gov, researchgate.net
Intermediate Moderate differentiation Moderate differentiation Enhanced differentiation KRT7 nih.gov

| Negative | Inefficient (more prone to α-like cells) | Inefficient | Completely inefficient | GCG | nih.gov, researchgate.net |

Role of GP-2 in Glandular Secretion and Fluid Homeostasis

GP-2 is a prominent secretory protein in several exocrine glands, playing a direct role in the composition of glandular fluids. nih.govnih.gov In the pancreas, GP-2 is the most abundant membrane protein found in zymogen granules, the storage organelles for digestive enzymes in acinar cells. nih.gov Upon stimulation, a soluble, cleaved form of GP-2 is released along with these enzymes into the pancreatic ducts and subsequently delivered to the small intestine. nih.govplos.org

Immunohistochemical studies have revealed that GP-2's role as a secretory product extends far beyond the pancreas. It is intensely expressed and secreted by a wide array of mucous glands throughout the body. nih.govresearchgate.net These include:

Oral Glands : The palatine and lingual glands. nih.govresearchgate.net

Digestive Glands : The duodenal (Brunner's) glands. nih.gov

Reproductive Glands : The bulbourethral (Cowper's) gland in males. nih.govresearchgate.net

Vaginal Epithelium : Goblet-like cells in the vaginal epithelium secrete GP-2 in a cycle-dependent manner. nih.gov

In these locations, GP-2 is found along the basolateral membrane of acinar cells and concentrated within luminal secretions. nih.govresearchgate.net In the intestine, secreted pancreatic GP-2 forms protease-resistant filaments that mix with other luminal contents. nih.govplos.org This broad distribution highlights GP-2 as a common secretory product of glands that open to the external environment, contributing significantly to the protein component of their mucous secretions and thus influencing the local fluid environment. nih.gov

GP-2's Influence on Glandular Tissue Homeostasis and Maintenance

Beyond its developmental roles, secreted GP-2 plays a crucial part in maintaining tissue homeostasis, primarily by acting as a component of the innate immune system to provide mucosal protection. nih.govresearchgate.net This function is particularly evident in the intestine, where a constant dialogue occurs between the host and a vast population of commensal bacteria.

The pancreas-intestinal axis utilizes GP-2 as a first line of defense. nih.gov Secreted pancreatic GP-2 diffuses throughout the intestinal lumen, where it functions to bind bacteria. nih.gov Specifically, GP-2 can bind to the FimH adhesin on the pili of bacteria such as E. coli. nih.govplos.org This interaction leads to the aggregation of bacteria into clumps within the lumen. plos.org By binding and aggregating bacteria, GP-2 prevents them from attaching to and penetrating the intestinal epithelium, thereby reducing inflammation and helping to maintain the integrity of the intestinal barrier. nih.gov

Compound and Protein Name Reference

NameFull Name / Description
BMPs Bone Morphogenetic Proteins
CFTR Cystic Fibrosis Transmembrane Conductance Regulator
CPA1 Carboxypeptidase A1
EGFR Epidermal Growth Factor Receptor
FGFs Fibroblast Growth Factors
FimH Type 1 fimbrial adhesin
GCG Glucagon
GP-2 Glycoprotein-2
INS Insulin (B600854)
KRT19 Keratin 19
KRT7 Keratin 7
Midkine A retinoic acid responsive heparin-binding growth factor
NKX6-1 NK6 Homeobox 1
PDX1 Pancreatic and Duodenal Homeobox 1
PTF1A Pancreas Associated Transcription Factor 1a
SHH Sonic Hedgehog
SOX9 SRY-Box Transcription Factor 9
Wnt Wingless-related integration site

Mechanistic Insights into Glandular Protein 2 Function

GP-2's Role in Intracellular Signaling Pathways

While GP2 is well-established as a membrane-associated and secreted protein that interacts with external factors like bacteria, its direct role in modulating intracellular signaling pathways is an area of ongoing investigation. researchgate.netgenecards.org The primary mechanism described is its function as a receptor on M-cells, initiating a cascade of mucosal immune responses. researchgate.netresearchgate.net

Calcium Signaling Modulation by GP-2

Calcium (Ca²⁺) is a universal second messenger that controls a vast array of cellular functions, including proliferation, differentiation, and apoptosis. frontiersin.orgyoutube.com The link between GP2 and direct modulation of intracellular calcium signaling is not well-established. One study investigating the effects of epidermal growth factor (EGF) on a pancreatoma cell line found that EGF-stimulated release of GP2 did not cause significant changes in intracellular ionic calcium levels. nih.gov This is in contrast to other secretagogues like caerulein, which do alter calcium levels to promote secretion. nih.gov This suggests that at least in this context, the GP2 secretory pathway may operate independently of major fluxes in cytosolic calcium. nih.gov

However, calcium signaling is fundamental to many processes GP2 influences, such as apoptosis and cell survival. frontiersin.orgplos.org For instance, the release of calcium from the endoplasmic reticulum is a key step in the intrinsic apoptosis pathway. youtube.com While GP2 can modulate apoptosis, current research has not elucidated a direct mechanism where GP2 itself actively regulates these calcium fluxes. researchgate.netnih.gov

Purinergic Receptor Pathway Interplay with GP-2

The purinergic signaling pathway involves the action of extracellular nucleotides like ATP and ADP on P2 receptors, which are divided into P2X ion channels and P2Y G-protein coupled receptors. qiagen.comnih.govfrontiersin.org This system is crucial for processes including inflammation, neurotransmission, and cell proliferation. qiagen.comnih.gov

Currently, there is a lack of direct evidence in the scientific literature to suggest a specific interplay between Glycoprotein (B1211001) 2 and the purinergic receptor pathway. While both GP2 and purinergic signaling are heavily involved in modulating immune and inflammatory responses, any potential crosstalk or interaction between GP2 binding and the activation of P2X or P2Y receptors has not been described. researchgate.netnih.gov Future research may uncover connections, given their overlapping roles in cellular regulation.

Other Relevant Signaling Cascades

Research points to GP2's involvement in other significant signaling pathways, primarily related to its immunomodulatory functions.

TNF-α Signaling: GP2 expression can be influenced by Tumor Necrosis Factor-alpha (TNF-α) inhibitors. nih.govaai.org Furthermore, recombinant GP2 has been shown to decrease the secretion of pro-inflammatory cytokines, suggesting it can act as a negative regulator in inflammatory cascades that are often driven by TNF-α. researchgate.netnih.gov

Scavenger Receptor Signaling: GP2 has been identified as a binding partner for the Scavenger Receptor Expressed on Endothelial Cells I (SREC-I). nih.gov This receptor is expressed on dendritic cells, which can bind and internalize GP2. nih.gov This interaction represents a potential pathway for GP2 to initiate antigen presentation and modulate adaptive immune responses.

NF-κB and AP-1 Pathways: A study on a viral structural protein, also named GP2 (from the Porcine Reproductive and Respiratory Syndrome Virus), demonstrated that this viral protein could activate the NF-κB and AP-1 transcription factors, leading to an anti-apoptotic effect. nih.gov It is critical to note that this finding pertains to a viral protein and not the human Glycoprotein 2. There is no current evidence to suggest that human GP2 activates these pathways in the same manner.

Enzymatic or Structural Functions of GP-2

GP2 does not possess known enzymatic activity. Its primary role in this context is structural and functional as a binding protein. plos.orggenecards.org

GP2 is a glycosylphosphatidylinositol (GPI)-anchored protein. sinobiological.comgenecards.org It is initially tethered to the membrane of zymogen granules within pancreatic acinar cells. sinobiological.compancreapedia.org From this membrane, it can be released into the pancreatic juice via the enzymatic cleavage of its GPI anchor. sinobiological.compancreapedia.org

A key structural characteristic of GP2 is its ability to self-associate and form large filaments. plos.orgnih.gov Recent cryo-electron microscopy studies have revealed the molecular basis for this filament formation. The structure is composed of ZP (zona pellucida) modules (ZPN and ZPC domains) that form the filament core. plos.org This filament structure is crucial for its function in the digestive tract. GP2 shares significant sequence similarity with Uromodulin (UMOD), which performs a similar antibacterial function in the urinary tract by forming filaments. plos.orgnih.gov

Unlike UMOD, GP2 must function in the protease-rich environment of the gut. plos.org The GP2 filament has a flexible N-terminal "branch" region that is susceptible to cleavage by proteases. However, GP2 has adapted by having additional high-mannose N-glycosylation sites on the protease-resistant filament core. plos.org This ensures that even if the branch is cleaved, the core filament retains its ability to bind to bacterial adhesins like FimH, thereby maintaining its antibacterial function. plos.org

Key Structural and Functional Properties of Glycoprotein 2
PropertyDescriptionReference
Protein Type Glycosylphosphatidylinositol (GPI)-linked membrane protein; also secreted. sinobiological.comgenecards.org
Primary Location Zymogen granule membranes of pancreatic acinar cells; M-cells of the intestine. researchgate.netsinobiological.com
Key Structural Feature Forms filaments via Zona Pellucida (ZP) domains. plos.orgnih.gov
Functional Domains Contains ZPN and ZPC domains forming a filament core, and a flexible N-terminal branch. plos.org
Primary Function Binds to FimH on type-I-piliated bacteria to mediate mucosal immune response. researchgate.netgenecards.org
Adaptation Possesses protease-resistant glycosylation sites on its filament core, allowing function in the digestive tract. plos.org

Regulation of Cellular Processes by GP-2 (e.g., proliferation, survival, apoptosis)

GP2 has demonstrated significant regulatory effects on key cellular processes, particularly within the immune system and in the context of progenitor cells.

Proliferation: GP2 generally acts as an inhibitor of proliferation, especially for immune cells.

T-Cells: Treatment with recombinant GP2 significantly reduces the proliferation of peripheral and mucosal T-cells. researchgate.netaai.org

Pancreatic Progenitors: GP2 serves as a surface marker for pancreatic progenitors (PPs). researchgate.netnih.govthno.org Studies have shown that GP2-enriched (GP2+) progenitor populations are less proliferative compared to their GP2-negative counterparts, as indicated by lower expression of proliferation markers like MKI67. nih.gov This suggests GP2 expression is inversely correlated with cell proliferation in this developmental context. nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is tightly regulated by proteins such as the BCL-2 family. frontiersin.orgnih.govcellsignal.com GP2 has been shown to modulate this process.

T-Cells: Recombinant GP2 treatment leads to a reduction in T-cell apoptosis. researchgate.netaai.org This anti-apoptotic effect on T-cells, combined with its anti-proliferative action, points to a complex immunomodulatory role, potentially preventing excessive immune activation and promoting immune tolerance. nih.govaai.org

Viral GP2: In contrast, a study on the GP2 protein from the PRRS virus showed it inhibits staurosporine-induced apoptosis, likely by activating transcription factors involved in anti-apoptotic gene expression. nih.gov This highlights that proteins named "GP2" from different species can have divergent functions.

Cell Survival: By inhibiting apoptosis, GP2 can be considered a pro-survival factor for certain cell types, such as T-cells, under specific conditions. researchgate.net The regulation of cell survival is a delicate balance, and GP2's role appears to be context-dependent, contributing to the maintenance of immune homeostasis by preventing the premature death of immune cells. nih.govfrontiersin.org

Effects of Glycoprotein 2 on Cellular Processes
Cellular ProcessCell TypeObserved Effect of GP2Reference
Proliferation T-Cells (Human)Inhibition/Reduction researchgate.netaai.org
Pancreatic Progenitors (Human)GP2+ cells are less proliferative nih.gov
Apoptosis T-Cells (Human)Inhibition/Reduction researchgate.netaai.org
MARC-145 Cells (expressing viral GP2)Inhibition (by viral GP2 protein) nih.gov
Cell Survival T-Cells (Human)Promotes survival by inhibiting apoptosis researchgate.netnih.gov

Glandular Protein 2 in Preclinical Models of Glandular Pathologies

Investigation of GP-2 in In Vitro Models of Glandular Dysfunction

In vitro models have been instrumental in dissecting the cellular and molecular functions of GP-2 in glandular pathologies. Studies using primary epithelial cells from human salivary glands have been crucial for understanding the mechanisms behind disorders like Sjögren's syndrome, where acinar cells are impaired. nih.gov These cell culture systems allow for the detailed examination of processes like protein secretion and ion transport, which are fundamental to glandular function. nih.gov For instance, immortalized salivary gland epithelial cell lines from xerostomic patients have been established to study the expression of acinar and ductal cell markers, providing insights into the cellular changes that occur in glandular dysfunction. mdpi.com

A notable in vitro model combines functional and morphological techniques to investigate Brunner's gland secretion in the guinea pig duodenum. physiology.org This model has demonstrated that various hormonal and inflammatory mediators can directly stimulate these glands, suggesting complex regulatory pathways that can be studied in isolation from the surrounding epithelium. physiology.org Furthermore, cell culture models have been used to explore the effects of inflammatory cytokines, such as interferon-gamma (IFN-γ), on glandular cells. These studies have shown that IFN-γ can induce changes in antigen presentation and the expression of molecules like major histocompatibility complex (MHC) class II, which are implicated in the autoimmune responses seen in conditions like Sjögren's Syndrome. plos.org

Roles of GP-2 in Animal Models of Glandular Developmental Abnormalities

Animal models have provided critical insights into the in vivo functions of GP-2 in the development and homeostasis of glandular tissues. Mice lacking the gene for a protein related to GP-2, Anterior Gradient 2 (Agr2), exhibit significant abnormalities in the stomach, including hyperplasia and defective maturation of various cell lineages. nih.gov This suggests that GP-2 family members play a crucial role in regulating the balance between cell proliferation and differentiation in glandular organs. nih.gov

Specifically, Agr2 knockout mice show a decrease in the expression of markers for pit cells and enteroendocrine cells, indicating incomplete maturation of these specialized glandular cell types. nih.gov The absence of Agr2 also leads to an increase in cell proliferation in the small intestine. nih.gov Similarly, knockout mouse models for other proteins involved in glandular function, such as Centromere protein B (Cenpb), have revealed unexpected roles in uterine development, with null mice showing a reduction in endometrial glands and decreased reproductive fitness over generations. bioscientifica.com

Animal models of autoimmune diseases that affect glands, such as Sjögren's syndrome, have also been invaluable. clinexprheumatol.orgfrontiersin.orgnih.gov For example, the non-obese diabetic (NOD) mouse model spontaneously develops features resembling Sjögren's syndrome, including inflammatory cell infiltration into the exocrine glands and impaired saliva and tear secretion. frontiersin.orgnih.gov These models allow for the study of disease progression and the role of specific proteins and immune cells in the observed pathology. frontiersin.org

GP-2's Contribution to Pathophysiological Mechanisms in Non-Human Disease Models

Non-human disease models have been pivotal in understanding the multifaceted roles of GP-2 in various pathophysiological processes, including inflammation, metabolic dysregulation, and host-pathogen interactions.

Inflammatory Responses and Immune Modulation

GP-2 has been shown to play a significant role in modulating inflammatory and immune responses within glandular tissues and at mucosal surfaces. nih.gov In mouse models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, pancreatic GP-2 levels were found to be elevated, suggesting a responsive role for this protein during intestinal inflammation. nih.gov Interestingly, mice lacking GP-2 specifically in the pancreas exhibit more severe intestinal inflammation, indicating a protective function of secreted GP-2 in the gut. researchgate.netnih.gov This protective role is thought to involve GP-2 binding to commensal bacteria, thereby preventing their attachment to and penetration of the epithelial barrier. nih.gov

Furthermore, GP-2 has been implicated in modulating both innate and adaptive immune responses. nih.govnih.gov It is expressed by a subset of intestinal dendritic cells (cDCs), which are key antigen-presenting cells. nih.gov While the absence of GP-2 on these cells does not appear to disrupt intestinal immune homeostasis under normal conditions, its expression is regulated by factors involved in immune responses, suggesting a potential role during infection or inflammation. nih.gov Some studies propose that GP-2 can influence T-cell responses, with recombinant GP-2 showing effects on the proliferation and apoptosis of human intestinal T-cells. nih.gov The interplay between GP-2 and the immune system is complex, with evidence suggesting it can act as both a modulator of immune responses and a target for autoimmunity in conditions like Crohn's disease. nih.gov

Table 1: GP-2 and Inflammatory Responses in Preclinical Models

Model SystemKey FindingsReference
DSS-induced colitis mouse modelElevated pancreatic GP-2 levels during colitis. Pancreas-specific GP-2 deficient mice show more severe intestinal inflammation. nih.govnih.gov
Murine intestinal dendritic cellsGP-2 is selectively expressed by a subset of intestinal cDC2s and is regulated by immune-related signaling pathways. nih.gov
Human intestinal T-cells (in vitro)Recombinant GP-2 treatment showed effects on T-cell proliferation and apoptosis. nih.gov
Sjögren's syndrome mouse modelsGlandular inflammation is a key feature, with upregulation of G protein-coupled receptor kinase 2 (GRK2) correlating with fibrosis. nih.gov

Metabolic Dysregulation

The involvement of GP-2 in metabolic processes is an emerging area of research, with preclinical models providing initial evidence for its role in metabolic dysregulation. Animal models of metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD), are crucial for studying the interplay between metabolic disorders and organ pathology. nih.govsemanticscholar.org These models, which include diet-induced obesity and genetic modifications, replicate key features of human metabolic diseases. nih.govsemanticscholar.org

While direct studies on GP-2's role in systemic metabolic diseases are limited, research on related proteins and associated conditions offers some clues. For example, dysferlin-deficient mouse models, which exhibit a form of muscular dystrophy, also show an altered metabolic phenotype in their muscles, including mitochondrial abnormalities and altered glucose metabolism. nih.gov This highlights how protein deficiencies can lead to metabolic dysregulation within specific tissues. Furthermore, animal models of type 2 diabetes, such as the db/db mouse, are used to study central nervous system alterations associated with metabolic syndrome, indicating the systemic impact of metabolic dysregulation. plos.org Non-human primates are also valuable models as they can spontaneously develop obesity and metabolic dysregulation that closely mirrors the human condition. oup.com

Table 2: Preclinical Models of Metabolic Dysregulation

Model TypeDescriptionRelevance to Glandular/Metabolic PathologyReference
Diet-Induced Obesity (DIO) ModelsRodents fed high-fat or Western-style diets to induce obesity, insulin (B600854) resistance, and liver steatosis.Used to study metabolic dysfunction-associated steatotic liver disease (MASLD) and the impact of diet on metabolic health. nih.govsemanticscholar.org
Genetic Models (e.g., db/db mice)Mice with genetic mutations (e.g., in the leptin receptor) that lead to obesity and type 2 diabetes.Investigate the systemic effects of metabolic syndrome, including on the central nervous system. plos.org
Non-Human PrimatesMonkeys that can spontaneously develop obesity and type 2 diabetes with features similar to humans.Provide a highly translational model for studying disease progression and therapeutic interventions for metabolic disorders. oup.com
Dysferlin-Deficient MiceA model for muscular dystrophy that also exhibits muscle-specific metabolic dysregulation.Demonstrates how protein deficiencies can lead to tissue-specific metabolic abnormalities. nih.gov

Vector-Host Interactions

GP-2 plays a crucial role in the interaction between the host and various pathogens, particularly in the context of viral and bacterial infections. In the gastrointestinal tract, GP-2 secreted from the pancreas can bind to FimH, an adhesin on the surface of E. coli, thereby preventing the bacteria from attaching to the intestinal wall. nih.gov This function highlights GP-2 as a key component of the mucosal innate immune system.

The "GP2" designation is also used for a glycoprotein (B1211001) component of certain viruses, such as the Ebola virus (EBOV) and Lassa virus (LASV), where it is essential for viral entry into host cells. nih.govnih.gov In these viruses, GP2 is a transmembrane protein that mediates the fusion of the viral envelope with the host cell membrane. nih.govnih.gov Preclinical research on viral GP2 focuses on understanding its structure and function to develop inhibitors that can block this fusion process. For example, studies on EBOV GP2 have targeted a specific pocket on the protein to identify small molecules that can interfere with the conformational changes required for membrane fusion. nih.gov Similarly, the interaction between the Lassa virus Z protein and GP2 is critical for viral budding and is a potential target for therapeutic intervention. nih.gov

The broader context of vector-host interactions involves complex interplay between the pathogen, the vector (such as a mosquito), and the vertebrate host. frontiersin.org The saliva of arthropod vectors, for instance, contains components that can modulate the host's immune response and influence the establishment of infection. frontiersin.org Understanding these interactions at a molecular level, including the role of proteins like GP-2 (both host and viral), is essential for developing strategies to combat infectious diseases.

Advanced Methodologies for Glandular Protein 2 Research

Proteomic Profiling and Identification of GP2 and Its Interactors

Proteomic approaches have been pivotal in identifying GP2 and its binding partners. Early studies utilized techniques like N-glycoproteome analysis of human embryonic stem cells (hESCs) and their derivatives to discover GP2 as a specific surface marker for pancreatic progenitors. iiam.org This involves the use of mass spectrometry to analyze protein samples and identify individual proteins and their modifications.

To uncover the network of proteins that associate with GP2, researchers employ methods such as co-immunoprecipitation. In this technique, an antibody specific to GP2 is used to pull the protein out of a cell lysate, bringing its interacting partners along with it. These associated proteins can then be identified by mass spectrometry. Functional annotation of proteins identified through such proteomic screens has revealed enrichment in receptor activity and transmembrane signal transduction, highlighting pathways like cell adhesion and cytokine signaling. iiam.org

More targeted approaches, like virtual screening, have been used to identify small molecules that can interact with specific domains of viral glycoproteins, a strategy that could be adapted for GP2 to find potential modulators of its function. nih.gov

Table 1: Proteomic Techniques in GP2 Research

Methodology Application in GP2 Research Key Findings
N-glycoproteome Analysis Identification of GP2 as a surface marker on human pancreatic progenitors. iiam.org Revealed novel surface markers distinguishing pancreatic progenitor cells. iiam.org
Co-immunoprecipitation Isolation of GP2 and its interacting proteins from cell lysates. Uncovering protein networks involved in receptor activity and signal transduction. iiam.org
Mass Spectrometry Identification of proteins that co-purify with GP2. Detailed characterization of the GP2 interactome.
Virtual Screening Identification of small molecules that bind to GP2. nih.gov Potential for discovering drugs that modulate GP2 function. nih.gov

Transcriptomic Analyses for GP2 Gene Expression Characterization

Transcriptomic analyses, which study the complete set of RNA transcripts in a cell, have provided deep insights into the expression patterns of the GP2 gene. Techniques like microarray analysis and RNA sequencing (RNA-seq) are central to this endeavor.

Microarray analysis has been used to compare gene expression profiles between different tissues or conditions. For instance, it was instrumental in identifying GP2 as a gene with significantly higher expression in the follicle-associated epithelium (FAE) of the intestine compared to the villous epithelium. nih.govtandfonline.com This technique was also used to show differential GP2 expression in the bovine endometrium between summer and autumn, suggesting a role in seasonal infertility. semanticscholar.org Similarly, single-cell transcriptomics has been employed to characterize the heterogeneity of pancreatic progenitors, with GP2 expression levels correlating with the potential to differentiate into various pancreatic cell types. nih.govnih.gov

Quantitative real-time PCR (qPCR) is another crucial tool used to validate the findings from microarray or RNA-seq experiments, confirming the differential expression of GP2 in specific cell populations or under different physiological states. iiam.orgsemanticscholar.org

Table 2: Transcriptomic Approaches for Studying GP2 Expression

Technique Application Example Study
Microarray Analysis Comparing GP2 expression in different intestinal regions. nih.govtandfonline.com Identified GP2 as an M-cell specific gene. nih.govtandfonline.com
RNA Sequencing (RNA-seq) Global transcriptomic profiling of aortic tissues. nih.gov Identified GP2 as part of the gene expression signature in inflammatory aortic aneurysms. nih.gov
Single-cell RNA sequencing Characterizing heterogeneity in pancreatic progenitors. nih.govnih.gov Correlated GP2 expression levels with lineage potential. nih.govnih.gov
Quantitative RT-PCR (qPCR) Validating differential GP2 expression. iiam.orgsemanticscholar.org Confirmed increased GP2 expression in specific cell types or conditions. iiam.orgsemanticscholar.org

Cell-Based Assays and Functional Screens for GP2 Activity

A variety of cell-based assays and functional screens have been developed to probe the biological activities of GP2. These assays are essential for understanding its role in processes like pathogen binding and immune responses.

One straightforward assay measures the growth attenuation of E. coli when GP2 is expressed, providing an in vivo system to study the protein's activity. researchgate.net Enzyme-linked immunosorbent assays (ELISAs) are widely used to quantify GP2 levels in various biological samples, such as tissue homogenates and cell lysates, which is valuable for both research and diagnostics. assaygenie.comabbexa.comfrontiersin.org

Functional screens, including alanine (B10760859) scanning mutagenesis, have been employed to identify key amino acid residues within GP2 that are critical for its function. pnas.org For example, such screens have pinpointed specific arginine residues as being essential for the inhibitory function of a bacteriophage Gp2 protein. pnas.org Furthermore, in vitro nuclease activity assays have been used to characterize the enzymatic function of certain GP2 mutant proteins. researchgate.net

Table 3: Assays for GP2 Activity

Assay Type Purpose Example Application
Bacterial Growth Attenuation Assay To measure the in vivo activity of GP2. researchgate.net Studying the inhibitory effects of GP2 on E. coli growth. researchgate.net
ELISA To quantify GP2 protein levels in samples. assaygenie.comabbexa.com Measuring GP2 concentrations in research and clinical settings. assaygenie.comabbexa.com
Alanine Scanning Mutagenesis To identify functionally important amino acid residues. pnas.org Determining the role of specific arginines in Gp2's inhibitory function. pnas.org
In Vitro Nuclease Assay To measure the enzymatic activity of GP2 mutants. researchgate.net Characterizing the nuclease function of specific GP2 variants. researchgate.net

Genetic Manipulation Techniques

Genetic manipulation techniques have been indispensable for dissecting the in vivo functions of GP2. These methods allow researchers to alter the GP2 gene in cells and animal models to observe the resulting effects.

CRISPR-Cas9 gene editing technology has been utilized in genome-scale screens to identify host factors that modulate viral infections, with GP2 being one of the genes investigated. thebiogrid.org This powerful tool allows for precise knockout or modification of the GP2 gene to study its role in various cellular processes.

In the context of bacteriophages, the expression of recombinant gp2 has been shown to have a lethal effect on host cells, a phenomenon that can be studied by controlling its expression from plasmids. nih.gov Furthermore, genetic analysis of viral GP2 proteins, such as in the Porcine reproductive and respiratory syndrome virus (PRRSV), has revealed recombination events and amino acid substitutions that contribute to the virus's evolution and pathogenicity. nih.govresearchgate.net

Organoid and 3D Cell Culture Systems for Modeling Glandular Development

Organoid and 3D cell culture systems have emerged as powerful tools for modeling glandular development and disease, providing a more physiologically relevant environment than traditional 2D cell cultures.

Specifically, pancreatic organoids have been instrumental in studying the role of GP2 in pancreatic development. Research has shown that purifying pancreatic progenitors based on high GP2 expression allows for the generation of pancreatic acinar-like organoids (PALOs) that exhibit proper morphology and express digestive enzymes. nih.govnih.govresearchgate.net This demonstrates the crucial role of GP2 in the differentiation and function of exocrine pancreatic cells.

These 3D models allow for the investigation of cell-cell interactions and the complex signaling pathways that govern organ development. nih.govgesundheitsindustrie-bw.de For example, single-cell analysis of these organoids has helped to identify novel ligand-receptor interactions in different subpopulations of pancreatic progenitors. nih.govthno.org

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Advanced imaging techniques are essential for visualizing the precise location of GP2 within cells and tracking its movement over time. These methods provide critical information about the protein's function in different cellular compartments.

Immunofluorescence microscopy, often combined with confocal laser microscopy, has been used to show the specific localization of GP2 on the surface of M cells in the intestine and to distinguish its expression from other markers. nih.gov For higher resolution, super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) can resolve fine details of cellular structures, such as platelet granules, which are below the diffraction limit of conventional light microscopy. wikipedia.orgnih.govnih.gov This has potential applications for diagnosing disorders related to granular deficiencies. nih.gov

Live-cell imaging allows for the real-time observation of dynamic cellular processes. nih.govnanolive.comproimaging.fr This technique can be used to track the movement of GP2-containing structures or to monitor cellular events in response to GP2 expression or interaction with other molecules. For instance, live-cell imaging has been used to study the dynamics of mitochondria within tunneling nanotubes. proimaging.fr

Computational Modeling and Bioinformatics Approaches for GP2 Analysis

Computational modeling and bioinformatics are integral to modern GP2 research, enabling the analysis of large datasets and the prediction of protein structure and function.

Bioinformatic tools are used to analyze gene and protein sequences, identify conserved domains, and predict post-translational modifications. genecards.org Phylogenetic analysis, for example, is used to study the evolutionary relationships of GP2 across different species and to understand the evolution of related viral proteins. nih.govoup.comresearchgate.netencyclopedia.pubresearchgate.net

Structural modeling plays a crucial role in predicting the three-dimensional structure of GP2 and its interaction with other molecules. rcsb.org Techniques like homology modeling can generate 3D models of GP2 based on the known structures of related proteins. mdpi.comnih.gov These models are invaluable for understanding how GP2 binds to its partners and for designing experiments to test these interactions. Furthermore, computational methods are used to analyze large datasets from transcriptomic and proteomic studies, helping to identify significant patterns and generate new hypotheses. mdpi.comresearchgate.net

Evolutionary and Comparative Aspects of Glandular Protein 2

Phylogenetic Analysis and Conservation of GP-2 Orthologs

Phylogenetic studies reveal that GP-2 is closely related to uromodulin (UMOD), also known as Tamm-Horsfall protein. researchgate.netnih.gov These two proteins are paralogs, meaning they arose from a common ancestral gene that duplicated. researchgate.net This shared ancestry is reflected in their structural similarities. nih.gov GP-2 is considered a highly conserved gene, indicating its functional importance has been maintained through evolutionary pressures. researchgate.net

Orthologs of GP-2 have been identified in a variety of species, highlighting its widespread presence and fundamental roles. For instance, a gene in zebrafish, named omc5, exhibits amino acid sequence similarity to human GP-2 and UMOD. nih.gov This zebrafish gene is part of a larger family of related genes, suggesting a complex evolutionary path in teleost fish. nih.gov In Drosophila, genes such as Egp-1 and Egp-2 are considered putative secretory proteins expressed in the salivary glands, representing another branch of this protein's evolutionary tree. nih.gov The conservation of GP-2 and its orthologs across such diverse taxa underscores its significance in glandular function.

Table 1: GP-2 Orthologs and Homologs in Various Species

SpeciesGene/Protein NamePrimary Location of ExpressionReference
Human (Homo sapiens)GP-2Pancreatic acinar cells pancreapedia.orgresearchgate.net
Zebrafish (Danio rerio)omc5 (and omcin family)Cloaca, urinary and digestive tracts nih.gov
Fruit Fly (Drosophila virilis)Egp-1, Egp-2Larval salivary glands nih.gov
Cattle (Bos taurus)GP-2Milk Fat Globule Membrane mdpi.com
Mouse (Mus musculus)GP-2Small intestinal dendritic cells nih.gov

Gene Duplication and Diversification Events Shaping GP-2 Family Evolution

Gene duplication is a primary engine of evolutionary novelty, and the GP-2 family is a clear example of this process. pnas.orgpnas.org The fundamental divergence within this family is the split between GP-2 and its paralog UMOD, which resulted from a gene duplication event. researchgate.net This allowed the two genes to evolve independently, acquiring distinct expression patterns and functions, with UMOD primarily expressed in the kidney and GP-2 in the pancreas. nih.gov

Further diversification is evident in certain evolutionary lineages. A remarkable example is found in teleost fish. nih.gov In zebrafish, the GP-2/UMOD-like gene omc5 is part of a cluster of 15 related genes (omcin1 through 15) located within a small region of a single chromosome. nih.gov This gene cluster is believed to have arisen from recent and successive gene duplication events within the zebrafish lineage. nih.gov This extensive diversification is not unique to zebrafish among teleosts; other species in this group possess a range of one to more than fifteen omcin-like genes, indicating a dynamic evolutionary history of gene duplication and loss after the initial split from the ancestral gene. nih.gov Such events provide the raw genetic material for neofunctionalization, where duplicated genes can take on new roles, contributing to the organism's adaptation. vliz.be

Table 2: Gene Duplication in the GP-2 Family

Ancestral GeneDuplication EventResulting Genes/FamilyLineageReference
Ancestral GP-2/UMOD geneAncient duplicationGP-2 and UMODVertebrates researchgate.net
Ancestral omcin geneRecent, lineage-specific duplicationsomcin gene cluster (omc1-15)Zebrafish (Teleosts) nih.gov

Comparative Glandular Biology Insights from GP-2 Homologs Across Species

Comparing the expression and function of GP-2 homologs across different species provides valuable insights into the evolution of glandular biology. While the core function often relates to secretion and interaction with microbes, the specific context varies significantly.

In Humans and other Mammals: GP-2 is famously the major glycoprotein (B1211001) on the inner membrane of zymogen granules in the acinar cells of the pancreas. pancreapedia.org Upon stimulation, it is secreted into the pancreatic duct along with digestive enzymes. researchgate.net It has been proposed to play a role in packaging secretory proteins and, once in the intestine, in innate immunity by binding to bacteria. pancreapedia.orguniprot.org In cattle, GP-2 has also been identified as a component of the Milk Fat Globule Membrane (MFGM), suggesting a role in lactation and potentially providing passive immunity to the neonate. mdpi.com

In Fish: The zebrafish homolog omc5 is expressed in the cloaca and later in the urinary and digestive tracts. nih.gov Studies have shown that its expression increases upon exposure to E. coli, and mutant embryos are more susceptible to infection, pointing to a conserved role in antibacterial defense in the gut. nih.gov

In Insects: In Drosophila virilis, the putative homologs Egp-1 and Egp-2 are expressed in the larval salivary glands. nih.gov Their expression patterns change during development, becoming restricted to specific cells, which suggests a specialized secretory function related to different larval stages. nih.gov

This comparative view demonstrates that a single ancestral gene has been adapted for use in a variety of exocrine glands—from the pancreas and salivary glands to mammary glands. researchgate.netnih.govmdpi.com This highlights a common evolutionary toolkit for glandular function, where homologous proteins are deployed in different tissues to mediate interactions between the host and its environment, particularly in secretion and mucosal immunity.

Table 3: Comparative Expression of GP-2 Homologs in Glandular Tissues

SpeciesHomologGland/Tissue TypeAssociated FunctionReference
HumanGP-2Exocrine PancreasZymogen granule packaging, innate immunity pancreapedia.orgresearchgate.net
CattleGP-2Mammary GlandComponent of Milk Fat Globule Membrane mdpi.com
Zebrafishomc5Digestive/Urinary TractsAntibacterial defense nih.gov
DrosophilaEgp-1, Egp-2Salivary GlandSecretory function during larval stages nih.gov

Future Directions and Research Challenges for Glandular Protein 2

Elucidating Unexplored Regulatory Mechanisms of GP-2

The regulation of GP-2 expression and function is complex and not yet fully understood. Future research should focus on several key areas:

Transcriptional and Post-transcriptional Regulation: While it is known that GP-2 is highly expressed in pancreatic acinar cells, the specific transcription factors and signaling pathways that govern its expression are not entirely clear. proteinatlas.orgpancreapedia.org Investigating the promoter and enhancer regions of the GP2 gene could identify key regulatory elements and the proteins that bind to them. Furthermore, the role of post-transcriptional modifications, such as alternative splicing and RNA interference by microRNAs, in controlling GP-2 levels and isoform variations warrants deeper investigation. researchgate.net

Post-translational Modifications: GP-2 is a glycoprotein (B1211001), and the nature of its glycosylation is crucial for its function, including its interaction with bacterial FimH. plos.orgresearchgate.net A comprehensive analysis of the different glycoforms of GP-2 in various tissues and physiological states would provide valuable insights. Additionally, the proteolytic cleavage of the GPI-anchor, which releases soluble GP-2, is a critical regulatory step. aai.orgwikigenes.org Identifying the specific proteases responsible for this cleavage and the factors that control their activity is a key research challenge.

Regulation in Different Tissues: GP-2 expression is not limited to the pancreas and has been detected in other mucous glands and secretory cells. researchgate.net Understanding how its expression and function are regulated in these different cellular contexts is essential for a complete picture of its biological roles.

Deeper Understanding of GP-2's Role in Complex Glandular Networks

GP-2 does not function in isolation but as part of intricate networks within and between glandular systems. Future studies should aim to unravel these complex interactions.

Interaction with other Proteins: The interaction of GP-2 with bacterial proteins like FimH is well-documented, but its interactions with host proteins are less understood. nih.govresearchgate.net Identifying the full spectrum of GP-2 binding partners within glandular secretions and on cell surfaces could reveal novel functions and regulatory mechanisms. For instance, its potential interplay with other components of the zymogen granule membrane and with receptors on intestinal epithelial cells requires further exploration. pancreapedia.org

Role in Inter-glandular Communication: The secretion of GP-2 from the pancreas into the intestinal lumen suggests a role in communication between these two organs. aai.orgresearchgate.net Investigating how pancreatic GP-2 influences the function of intestinal glands and the gut-associated lymphoid tissue (GALT) is a promising area of research. This could involve studying the effects of soluble GP-2 on intestinal cell signaling, mucus production, and immune cell recruitment.

GP-2 in Glandular Development and Regeneration: The identification of GP-2 as a marker for pancreatic progenitors suggests a role in glandular development. thno.orgiiam.org Future research could explore whether GP-2 actively participates in the differentiation and maturation of glandular tissues and whether it plays a role in tissue repair and regeneration following injury.

Development of Targeted Research Probes and Tools for GP-2

To facilitate more precise and in-depth studies of GP-2, the development of advanced research tools is crucial.

High-Affinity Monoclonal Antibodies: While some antibodies against GP-2 exist, the development of a broader panel of highly specific monoclonal antibodies targeting different epitopes and isoforms of GP-2 would be invaluable for a variety of applications, including immunohistochemistry, flow cytometry, and functional blocking experiments. antibody-creativebiolabs.com

Fluorescent and Biotinylated Probes: The creation of fluorescently labeled or biotinylated recombinant GP-2 proteins or specific ligands would enable real-time imaging of GP-2 trafficking and its interactions with other molecules in living cells and tissues.

Genetically Encoded Biosensors: The development of genetically encoded biosensors, such as FRET-based sensors, could allow for the dynamic monitoring of GP-2 conformational changes or its binding to other proteins within living cells, providing unprecedented insights into its mechanism of action.

Advanced Imaging Techniques: The application of super-resolution microscopy and cryo-electron tomography could provide a more detailed visualization of GP-2 localization within zymogen granules, on cell surfaces, and in its filamentous form in glandular secretions. plos.orgresearchgate.net

Table 1: Potential Research Probes and Tools for GP-2

Tool TypePotential ApplicationResearch Focus
High-Affinity Monoclonal Antibodies Immunohistochemistry, Western Blotting, Flow Cytometry, Functional AssaysMapping GP-2 expression in different tissues and cell types; blocking specific GP-2 interactions.
Fluorescently Labeled GP-2 Live-cell imaging, Fluorescence microscopyTracking the secretion, trafficking, and cellular uptake of GP-2.
Biotinylated GP-2 Ligands Pull-down assays, Affinity purificationIdentifying novel binding partners of GP-2.
Genetically Encoded Biosensors (FRET) Live-cell imaging, High-throughput screeningMonitoring GP-2 conformational changes and protein-protein interactions in real-time.
Cryo-Electron Tomography High-resolution structural analysisVisualizing the 3D structure of GP-2 filaments and their interactions with bacterial pili.

Mechanistic Investigations for Potential Translational Applications in Glandular Health (non-clinical)

Understanding the fundamental mechanisms of GP-2 function can pave the way for future non-clinical translational research aimed at improving glandular health.

Modulation of Innate Immunity: GP-2 plays a significant role in the innate immune system by binding to and facilitating the clearance of certain bacteria. nih.govresearchgate.net Investigating the precise mechanisms by which GP-2 opsonizes bacteria and interacts with immune cells could lead to strategies for enhancing this protective function. This could involve exploring how the structure and glycosylation of GP-2 affect its affinity for different bacterial strains.

Role in Inflammatory Conditions: Given its involvement in immune responses, exploring the role of GP-2 in inflammatory conditions of glandular organs, such as pancreatitis and inflammatory bowel disease, is a critical area for future research. aai.orgnih.gov Mechanistic studies could focus on how GP-2 expression and function are altered in these disease states and whether modulating GP-2 activity could have a beneficial effect on the inflammatory process.

GP-2 as a Biomarker for Glandular Dysfunction: The presence of GP-2 in various bodily fluids and its altered expression in certain diseases suggest its potential as a biomarker. nih.gov Further research is needed to establish a clear correlation between GP-2 levels or specific isoforms and the severity or progression of glandular diseases in pre-clinical models.

Targeting GP-2 for Mucosal Vaccine Development: The ability of GP-2 to bind and deliver bacteria to M cells in the gut makes it an attractive target for the development of oral vaccines. nih.govresearchgate.netresearchgate.net Future non-clinical research could focus on designing vaccine antigens that are fused to GP-2 ligands to enhance their uptake by the mucosal immune system and elicit a robust immune response.

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